molecular formula C13H11BrN2O2S B14920620 Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- CAS No. 62284-55-3

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-

Cat. No.: B14920620
CAS No.: 62284-55-3
M. Wt: 339.21 g/mol
InChI Key: JAXCDGFLPYXIIP-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- is a structurally complex acetamide derivative featuring a thiazolylidene core substituted with a 4-bromophenyl group via a 2-oxoethyl chain. This compound belongs to a broader class of thiazole and thiazolidinone derivatives, which are known for their diverse pharmacological activities, including antitumor, enzyme inhibitory, and receptor modulation properties .

Properties

CAS No.

62284-55-3

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H11BrN2O2S/c1-9(17)15-13-16(6-7-19-13)8-12(18)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3

InChI Key

JAXCDGFLPYXIIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Hantzsch-Type Thiazole Synthesis

The preparation of the thiazolylidene core structure commonly employs a variant of the Hantzsch thiazole synthesis. This approach involves the condensation of alpha-halogenated ketones with appropriate dithiocarbamate intermediates. The key advantage of this methodology is its versatility in accommodating various substituents, which is essential for introducing the 4-bromophenyl group present in the target compound.

Multi-Component Condensation Reactions

Detailed Preparation Protocols

Dithiocarbamate Intermediate Method

One of the most efficient approaches for synthesizing thiazolylidene derivatives involves the preparation and isolation of dithiocarbamate intermediates. This method has shown significant improvements in yield compared to traditional one-pot procedures.

Protocol Overview:

  • Formation of dithiocarbamate salt from primary amine and carbon disulfide
  • Isolation of the intermediate dithiocarbamate salt
  • Reaction with alpha-halogenated ketone (specifically 4-bromophenacyl bromide)
  • Cyclization to form the thiazolethione structure
  • Oxidation to generate the thiazolylidene skeleton
  • Introduction of the acetamide functionality

Table 1: Reaction Conditions for Dithiocarbamate Intermediate Synthesis

Step Reagents Solvent Temperature Time Yield (%)
Dithiocarbamate formation Primary amine, CS₂, Et₃N Diethyl ether Room temperature 2-4 hours 94-99
Reaction with α-bromo ketone Dithiocarbamate salt, 4-bromophenacyl bromide Acetonitrile Room temperature Overnight 80-90
Cyclization - Ethanol/HCl Reflux 1 hour 86-90

Oxidation Methods for Thiazolethione Conversion

The conversion of thiazolethione intermediates to the corresponding thiazolylidenes is a critical step in the synthesis. Two primary oxidation methods have been documented:

Hydrogen Peroxide Oxidation

Traditional approaches employ hydrogen peroxide in acetic acid for the oxidation of thiazolethiones. While effective, this method often requires careful temperature control and extended reaction times.

meta-Chloroperbenzoic Acid (m-CPBA) Oxidation

Recent improvements utilize m-CPBA as an alternative oxidizing agent, which has demonstrated superior performance in many cases. The reaction typically proceeds as follows:

  • Addition of hexafluorophosphoric acid to a solution of thiazolethione in tetrahydrofuran (THF)
  • Cooling the mixture to -78°C
  • Portionwise addition of m-CPBA
  • Warming to room temperature and stirring for 2 hours
  • Quenching with sodium sulfite and isolation

Table 2: Comparison of Oxidation Methods

Oxidation Method Reagents Solvent Temperature Reaction Time Yield (%) Safety Considerations
H₂O₂ method H₂O₂ (3.3 eq.) Acetic acid 0°C to RT 4-6 hours 61 Requires careful handling of peroxides
m-CPBA method m-CPBA (3 eq.), HPF₆ THF -78°C to RT 2 hours 69 Improved safety profile, easier monitoring

The introduction of the 2-(4-bromophenyl)-2-oxoethyl group onto the thiazolylidene core requires careful consideration of reaction conditions to ensure regioselectivity.

Preparation of 4-Bromophenacyl Bromide

The 4-bromophenacyl bromide serves as a key precursor for incorporating the 4-bromophenyl-oxoethyl functionality:

  • Bromination of 4-bromoacetophenone using copper(II) bromide or bromine
  • Purification of the resulting 4-bromophenacyl bromide
  • Subsequent reaction with the thiazole intermediate

N-Alkylation Strategy

The attachment of the 2-(4-bromophenyl)-2-oxoethyl group to the nitrogen position of the thiazole ring can be achieved through N-alkylation reactions. This approach requires:

  • Preparation of an appropriate thiazole precursor
  • N-alkylation using 4-bromophenacyl bromide
  • Formation of the thiazolylidene structure
  • Introduction of the acetamide functionality

Acetamide Functionalization Methods

The integration of the acetamide group onto the thiazolylidene nitrogen represents the final key step in the preparation of the target compound.

Direct Acetylation

This approach involves:

  • Reaction of the thiazolylidene intermediate with acetyl chloride or acetic anhydride
  • Use of appropriate base (e.g., triethylamine) to facilitate the reaction
  • Purification to obtain the final Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- product

Acetamide Coupling

An alternative method employs coupling reactions:

  • Activation of acetic acid using coupling agents (e.g., DCC, EDC/HOBt)
  • Reaction with the thiazolylidene nitrogen
  • Purification procedures to obtain the pure compound

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the synthesis. Common solvents employed include:

Table 3: Solvent Optimization for Key Synthetic Steps

Synthetic Step Recommended Solvents Solvents to Avoid Rationale
Dithiocarbamate formation Diethyl ether, THF DMSO, DMF Improved stability of intermediates in ethereal solvents
Cyclization Ethanol, Acetonitrile Chloroform Enhanced cyclization rates and higher yields
Oxidation THF, Dichloromethane Acetic acid Better control of reaction and easier workup
N-alkylation Acetonitrile, DMF Alcohols Improved nucleophilicity and reduced side reactions

Temperature and Reaction Time

Careful control of temperature and reaction time is crucial for obtaining optimal yields and minimizing side reactions:

  • Dithiocarbamate formation typically proceeds at room temperature for 2-4 hours
  • Reaction with α-halogenated ketones is best conducted at room temperature overnight
  • Cyclization requires reflux conditions for approximately 1 hour
  • Oxidation with m-CPBA should begin at -78°C and gradually warm to room temperature over 2 hours

Purification and Characterization

Purification Techniques

The purification of the target compound typically employs:

  • Recrystallization from appropriate solvent systems
  • Column chromatography using optimized eluent compositions
  • For intermediates, washing procedures with aqueous solutions (e.g., sodium bicarbonate, water, brine)

Spectroscopic Characterization

The final compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • Infrared (IR) spectroscopy to confirm functional groups
  • Mass spectrometry for molecular weight confirmation
  • X-ray crystallography for structural determination

Recent Advances in Synthetic Methodologies

Recent developments have focused on improving the efficiency and sustainability of thiazolylidene synthesis:

Catalyst Optimization

Novel catalytic systems have demonstrated improved performance:

  • Lewis acid catalysts (e.g., BF₃·OEt₂) for enhanced regioselectivity
  • Scandium(III) triflate for promoting stereoselective reactions
  • Nano-catalysts (e.g., CoFe₂O₄@SiO₂/PrNH₂) for greener synthesis protocols

Multicomponent Reactions (MCRs)

MCRs have emerged as efficient alternatives to traditional multi-step processes:

  • One-pot synthesis of thiazolidinones using aromatic aldehydes, amines, and thioglycolic acid
  • Environmentally friendly approaches using water/ethanol mixtures as reaction media
  • Higher atom economy and reduced waste generation

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Thiazolylidene Acetamides

Compound Name Substituent on Phenyl Key Structural Feature Biological Activity/Notes Reference
Target Compound 4-Bromophenyl Thiazolylidene + 2-oxoethyl linker Not explicitly reported -
N-[3-[2-(4-Methylphenyl)-2-oxoethyl]-2(3H)-thiazolylidene]acetamide 4-Methylphenyl Methyl group instead of bromine Improved metabolic stability (predicted)
2,2,2-Trifluoro-N-[4-methyl-3-[(trifluoroacetyl)amino]-2(3H)-thiazolylidene]acetamide Trifluoroacetyl Highly electronegative substituents Enhanced enzyme inhibition (speculative)
  • 4-Bromophenyl vs. 4-Methylphenyl : The bromine atom in the target compound increases molecular weight (MW: ~367.2 g/mol vs. ~307.4 g/mol for methyl analog) and lipophilicity (ClogP ~2.8 vs. ~2.2), which may influence membrane permeability and target binding .
  • Electron-Withdrawing Effects : The 4-bromo substituent may enhance interactions with electron-rich regions of biological targets (e.g., enzyme active sites) compared to the electron-donating methyl group .

Comparison with Imidazothiazole Derivatives

Compounds such as N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)acetamide (12h) share the 4-bromophenyl motif but differ in core structure (imidazothiazole vs. thiazolylidene). Key distinctions include:

  • Bioactivity: Compound 12h demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, with an IC₅₀ of 0.89 µM . The thiazolylidene core in the target compound may offer alternative binding modes for similar targets.
  • Synthetic Complexity : Imidazothiazoles require multi-step syntheses involving click chemistry, whereas thiazolylidenes are often derived from simpler cyclization reactions .

Pharmacokinetic Modulators

The piperazine derivative N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) enhanced the bioavailability (BA) of paclitaxel by 56–106.6% via P-glycoprotein (P-gp) inhibition. Comparatively:

  • Structural Overlap : Both compounds feature acetamide and thiazole moieties, but the target compound lacks the piperazine group critical for P-gp interaction.

Receptor Agonism and Antagonism

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as potent FPR2 agonists, inducing calcium mobilization in neutrophils . The target compound’s 4-bromophenyl group may similarly engage Formyl Peptide Receptors (FPRs), though empirical validation is required.

Antitumor Potential

Quinazolinone-based acetamides (e.g., N-(substituted phenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide) exhibit antitumor activity (MGI%: 19%) . The thiazolylidene core in the target compound could provide a planar structure for DNA intercalation or topoisomerase inhibition, analogous to quinazolinones.

Q & A

Q. What are the recommended synthetic routes for preparing this acetamide-thiazole derivative, and how can reaction yields be optimized?

The synthesis typically involves condensation of 4-bromophenyl-2-oxoethyl precursors with thiazolylidene acetamide intermediates. Key steps include:

  • Nucleophilic substitution : Reacting brominated aryl ketones with thiazole-based amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields can be improved by controlling stoichiometric ratios (1:1.2 for amine:ketone) and reaction temperatures (70–80°C) .
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers approach the spectroscopic characterization of this compound?

A multi-technique approach is critical:

  • NMR : Identify the thiazolylidene proton (δ 7.8–8.2 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • FT-IR : Confirm C=O stretches (1650–1700 cm1^{-1}) and C-Br vibrations (550–600 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the bromophenyl and thiazole moieties .

Q. What solvent systems are optimal for solubility and stability studies?

The compound shows moderate solubility in DMSO and DMF but limited solubility in aqueous buffers. For stability:

  • Avoid prolonged exposure to light or moisture.
  • Store in anhydrous DMSO at −20°C for long-term stability.
  • Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–12) to identify labile functional groups (e.g., the thiazole ring) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s electronic properties and reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density distributions, focusing on the electron-withdrawing 4-bromophenyl group and its impact on the thiazolylidene ring’s aromaticity .
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. The bromine atom may enhance binding affinity via halogen bonding with protein residues .

Q. What experimental designs are suitable for evaluating its pharmacological activity while minimizing confounding variables?

  • In vitro assays : Use a randomized block design with triplicate replicates. For example:
    • Antioxidant activity : Compare IC50_{50} values against DPPH radicals with positive controls (e.g., ascorbic acid) .
    • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), normalizing results to solvent controls and using ANOVA for statistical significance .
  • Dose-response curves : Test concentrations from 1–100 µM, ensuring solvent concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Meta-analysis : Compare datasets for variables such as cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., incubation time, serum content) .
  • Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl) to isolate the role of the bromophenyl group in activity discrepancies .

Q. What advanced techniques are recommended for probing solid-state properties?

  • Single-crystal X-ray diffraction : Resolve the thiazolylidene ring’s planar conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability; decomposition typically occurs >200°C, correlating with the loss of the acetamide moiety .

Methodological Considerations

Q. How should researchers address challenges in reproducibility during scale-up?

  • Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading).
  • Quality control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. What strategies mitigate interference from byproducts in biological assays?

  • HPLC purification : Ensure >98% purity before testing.
  • Blank controls : Include solvent and synthetic intermediate controls to rule out nonspecific effects .

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